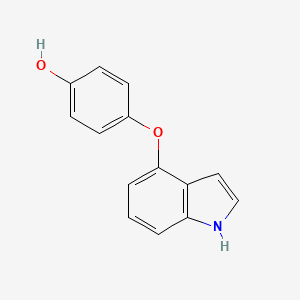

4-(1H-indol-4-yloxy)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

4-(1H-indol-4-yloxy)phenol |

InChI |

InChI=1S/C14H11NO2/c16-10-4-6-11(7-5-10)17-14-3-1-2-13-12(14)8-9-15-13/h1-9,15-16H |

InChI Key |

UXYZIGAMJMWLBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OC3=CC=C(C=C3)O |

Origin of Product |

United States |

Chemical Synthesis Strategies for 4 1h Indol 4 Yloxy Phenol and Its Analogs

Retrosynthetic Analysis of the 4-(1H-indol-4-yloxy)phenol Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections. The most prominent disconnection is the C-O bond of the diaryl ether. This leads to two primary synthons: a 4-hydroxyindole (B18505) derivative and a suitably activated phenol (B47542) derivative. Alternatively, one could envision forming the indole (B1671886) ring as a later-stage transformation on a pre-formed diaryl ether precursor.

Primary Retrosynthetic Disconnections:

C-O Bond Disconnection: This is the most common approach, breaking the molecule into a 4-hydroxyindole and a p-halophenol or a related phenol derivative. The subsequent forward synthesis would then involve a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction to form the ether linkage.

Indole Ring Formation Disconnection: This strategy involves constructing the indole ring onto a pre-existing aryl ether. For example, a retrosynthetic break of the indole's C-N and C-C bonds could lead back to a substituted aniline (B41778) derivative that already contains the phenoxy moiety.

Classical Synthetic Methodologies

Classical approaches to the synthesis of this compound and its analogs have relied on well-established named reactions and multi-step sequences to build the core structure.

Etherification Reactions for Indole-Phenol Linkage Formation

The formation of the diaryl ether bond is a critical step. Several classical methods have been adapted for this purpose.

Ullmann Condensation: This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol. rsc.orgwikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would typically involve reacting a 4-haloindole derivative with hydroquinone (B1673460) or a protected equivalent in the presence of a copper catalyst at elevated temperatures. rsc.orgwikipedia.org While effective, the classic Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper. wikipedia.org Modern variations have been developed using catalytic amounts of copper with various ligands to improve efficiency and mildness. nih.gov

Nucleophilic Aromatic Substitution (SNAr): If one of the aromatic rings is sufficiently electron-deficient, a direct SNAr reaction can be employed. For instance, a highly activated aryl fluoride (B91410) could react with a phenoxide under basic conditions. mdpi.com However, for the synthesis of the target molecule, this is less common due to the electron-rich nature of the indole and phenol rings.

Mitsunobu Reaction: This reaction provides a powerful method for forming ethers from alcohols and phenols under mild, redox-neutral conditions using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). nih.gov This could be applied by reacting 4-hydroxyindole with a suitable phenol derivative. nih.govorganic-chemistry.org

Table 1: Comparison of Classical Etherification Reactions

| Reaction | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Ullmann Condensation | Aryl halide, Phenol, Copper catalyst, Base | High temperature, Polar aprotic solvent | Wide substrate scope | Harsh conditions, Stoichiometric copper often needed, Potential for side reactions |

| SNAr Reaction | Activated aryl halide, Phenoxide | Basic conditions | Can be highly efficient for activated substrates | Limited to electron-deficient aryl halides |

| Mitsunobu Reaction | Alcohol, Phenol, Phosphine, Azodicarboxylate | Mild, neutral conditions | Good for sensitive substrates, Stereoinversion at the alcohol center | Stoichiometric reagents, Byproducts can be difficult to remove |

Indole Ring Construction Approaches Relevant to the 4-Substituted Motif

The synthesis of the 4-substituted indole core is a significant challenge due to the inherent reactivity of other positions on the indole ring. acs.org Several named reactions are particularly relevant.

Leimgruber-Batcho Indole Synthesis: This is a highly versatile method for preparing indoles from o-nitrotoluenes. wikipedia.orgpharmaguideline.com The process involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to form the indole ring. wikipedia.orgresearchgate.netresearchgate.net This method is advantageous because it allows for the synthesis of indoles that are unsubstituted at the 2- and 3-positions and can be adapted to produce a variety of substituted indoles. clockss.org For the target molecule, a starting material like 3-benzyloxy-2-nitrotoluene could be used. colab.ws

Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. pharmaguideline.com To synthesize a 4-substituted indole, a correspondingly substituted phenylhydrazine (B124118) would be required. For instance, the reaction of a suitable phenylhydrazine with a ketone could yield the desired indole core after rearrangement and loss of ammonia. pharmaguideline.comrsc.org

Bischler Indole Synthesis: This method involves the reaction of an arylamine with an α-haloketone to form an α-arylaminoketone, which is then cyclized in the presence of a strong acid. pharmaguideline.com

Table 2: Overview of Indole Synthesis Methods for 4-Substituted Motifs

| Synthesis Method | Starting Materials | Key Transformation | Relevance to 4-Substituted Indoles |

| Leimgruber-Batcho | o-Nitrotoluene, DMFDMA, Pyrrolidine | Enamine formation followed by reductive cyclization | Highly effective for a wide range of substituted indoles, including 4-substituted derivatives. researchgate.netclockss.org |

| Fischer | Arylhydrazine, Aldehyde or Ketone | Acid-catalyzed rearrangement of arylhydrazone | Requires a pre-functionalized arylhydrazine to introduce the 4-substituent. rsc.org |

| Bischler | Arylamine, α-Haloketone | Formation and cyclization of an α-arylaminoketone | Can be used if the appropriate substituted arylamine is available. |

Phenol Moiety Introduction and Functionalization

The phenol group is a common structural motif in organic chemistry, and its introduction and functionalization are well-established. units.itrsc.orgresearchgate.net

From Aryl Halides: A common method for introducing a hydroxyl group is through the nucleophilic substitution of an aryl halide, often catalyzed by a transition metal like copper or palladium. organic-chemistry.org

From Benzoic Acids: Benzoic acids can be converted to phenols through various methods, including oxidative decarboxylation. organic-chemistry.org

Protection/Deprotection: In a multi-step synthesis, the phenolic hydroxyl group often needs to be protected to avoid unwanted side reactions. Common protecting groups include methyl ethers, benzyl (B1604629) ethers, or silyl (B83357) ethers. youtube.com These groups can be removed at a later stage of the synthesis to reveal the free phenol.

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods. This is particularly evident in the formation of the crucial C-O diaryl ether bond.

Catalytic Reactions for C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of diaryl ethers, offering milder conditions and broader substrate scope compared to classical methods.

Buchwald-Hartwig Amination/Etherification: While originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been successfully adapted for the synthesis of diaryl ethers (C-O bond formation). rsc.orgorganic-chemistry.org This palladium-catalyzed reaction typically couples an aryl halide or triflate with a phenol in the presence of a phosphine ligand and a base. organic-chemistry.orgnih.gov This method is highly versatile and tolerates a wide range of functional groups. ursinus.edursc.org The synthesis of this compound could be achieved by coupling 4-bromoindole (B15604) with hydroquinone monomethyl ether, followed by deprotection.

Copper-Catalyzed C-O Coupling (Modern Ullmann-type): Significant advancements have been made in copper-catalyzed diaryl ether synthesis. nih.gov The use of various ligands, such as N,N-dimethylglycine, has allowed these reactions to proceed under much milder conditions than the traditional Ullmann condensation. organic-chemistry.org Nanoparticle catalysts, including copper(I) oxide (Cu₂O) and copper(II) oxide (CuO) nanoparticles, have also shown great promise, often allowing for ligand-free conditions and catalyst recycling. nih.gov These nano-catalysts offer a high surface-to-volume ratio, leading to enhanced reactivity. mdpi.comnih.gov

Table 3: Modern Catalytic Methods for Diaryl Ether Synthesis

| Method | Catalyst System | Typical Conditions | Advantages | Green Chemistry Aspects |

| Buchwald-Hartwig Etherification | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos), Base | Mild temperatures, Organic solvent | High efficiency, Broad functional group tolerance, Well-defined catalytic cycle. organic-chemistry.orgnih.gov | Catalytic amounts of metal, Often milder conditions than classical methods. |

| Modern Copper-Catalyzed Coupling | Copper salt (e.g., CuI, Cu₂O), Ligand (e.g., picolinic acid, N,N-dimethylglycine), Base | Mild to moderate temperatures, Various solvents | Lower cost of copper, Often ligand-free with nanoparticles. researchgate.netepa.gov | Use of a more abundant and less toxic metal (copper), Potential for catalyst recycling with nanoparticles. nih.gov |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing product yields, and improving process efficiency, often under solvent-free or mild conditions. The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like indoles, which are core components of this compound.

The synthesis of the 4-hydroxyindole core, a key precursor to the target molecule, can be significantly expedited using microwave technology. For instance, a dehydrogenative aromatization of the corresponding oxoindole has been achieved in minutes with high yields through a two-step microwave-assisted process involving bromination with copper(II) bromide, followed by treatment with lithium bromide and lithium carbonate. actascientific.com Another relevant application is the microwave-assisted etherification of 4-hydroxyindole. The reaction of 4-hydroxyindole with reagents like (±)-epichlorohydrin or glycidol (B123203) under microwave irradiation can rapidly produce key intermediates for more complex analogs. actascientific.comresearchgate.net For example, the synthesis of 3-((1H-indol-4-yl)oxy)propane-1,2-diol from 4-hydroxyindole was completed in 15 minutes with an 80% yield. actascientific.com

Furthermore, foundational indole synthesis methods are highly amenable to microwave assistance. The Fischer indole synthesis, a classic method for forming the indole ring, can be performed efficiently under microwave irradiation, reducing reaction times from hours to minutes and often improving yields compared to conventional heating. researchgate.net Similarly, multi-component, one-pot syntheses of polysubstituted indoles, such as those employing Sonogashira coupling conditions, benefit from microwave heating, allowing for rapid assembly of complex indole structures from simple starting materials. nih.govorganic-chemistry.org These microwave-assisted methods provide a robust platform for the efficient construction of the indole scaffold required for this compound.

Table 1: Examples of Microwave-Assisted Synthesis of Indoles and Precursors

| Reaction Type | Starting Materials | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dehydrogenative Aromatization | 1-Tosyl-6,7-dihydro-1H-indol-4(5H)-one | 1) CuBr₂, EtOAc/CHCl₃, MW, 5 min 2) LiBr, Li₂CO₃, DMF, MW, 10 min | 1-Tosyl-1H-indol-4-ol | Good | actascientific.com |

| Etherification | 4-Hydroxy Indole, Glycidol | MW, 15 min | 3-((1H-indol-4-yl)oxy)propane-1,2-diol | 80% | actascientific.com |

| Fischer Indolization | Aryl hydrazines, Ketones | Acetic acid, Ethanol, MW, 80°C, 10 min | 2-Aryl Indoles | Good | researchgate.net |

| One-Pot Sonogashira/Cacchi | 2-Iodoaniline, Terminal alkyne, Aryl iodide | PdCl₂(PPh₃)₂, CuI, Et₃N/CH₃CN, MW, 60-90°C, ~20 min | Polysubstituted Indoles | Moderate to Excellent | nih.gov |

| Methylenation | N-methyl-7-aza indole, Aq. HCHO | Mont K-10 Clay, MW, 100°C, 5 min | N,N′-dimethyl-3,3′-bis-7-azaindolylmethane | 85% | nih.gov |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety for hazardous reactions, and straightforward scalability. These attributes are highly valuable for the synthesis of indole derivatives and could be effectively applied to the production of this compound.

The synthesis of the indole core via methods like the Fischer, Hemetsberger–Knittel, and Heumann syntheses has been successfully adapted to flow chemistry systems. mdpi.comresearchgate.net In a comparative study of the Hemetsberger–Knittel reaction, a flow system operating at 165°C achieved similar yields to microwave-assisted synthesis but with a significantly shorter residence time of approximately one minute. mdpi.com This demonstrates the potential for high-throughput production. The Fischer indole synthesis, when performed in a flow reactor, can be conducted at high temperatures and pressures, conditions that significantly accelerate the reaction rate, similar to a batch microwave reactor but with continuous output. uniqsis.comrsc.org

While a direct flow synthesis of this compound has not been explicitly reported, the principles are readily applicable. The key ether linkage formation, typically an Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction, could be translated into a flow process. Such a setup would involve pumping solutions of 4-hydroxyindole and a suitable aryl halide (e.g., 4-fluoronitrobenzene, followed by reduction) through a heated packed-bed reactor containing a copper catalyst. This approach would allow for precise control of temperature and residence time, potentially minimizing side reactions and improving yield and purity. The ability to perform sequential reactions in a continuous manner, for example, an indole formation followed directly by an etherification step without intermediate isolation, represents a major potential advantage of flow chemistry for synthesizing complex molecules like this compound. uc.pt

Table 2: Comparison of Synthesis Methods for Indole Scaffolds

| Synthesis Method | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Batch | Prolonged heating (hours), atmospheric pressure | Simple setup | Long reaction times, potential for side products, scalability issues | mdpi.com |

| Microwave-Assisted | High temperature/pressure, rapid heating (minutes) | Drastically reduced reaction times, often higher yields | Specialized equipment, challenges in direct scale-up | organic-chemistry.orgmdpi.com |

| Continuous Flow | High temperature/pressure, short residence time (seconds to minutes) | Excellent process control, enhanced safety, easy scalability, potential for automation | Higher initial equipment cost, potential for clogging | mdpi.comresearchgate.netrsc.org |

Enantioselective Synthesis of Chiral Analogs of this compound

The development of chiral analogs of bioactive molecules is crucial for understanding structure-activity relationships and identifying enantiomers with optimal therapeutic profiles. For a scaffold like this compound, chirality can be introduced through various substituents on the indole or phenol rings. Enantioselective synthesis aims to produce a single enantiomer, avoiding the need for resolving a racemic mixture.

Asymmetric Alkylation and Chiral Auxiliary Strategies

A primary method for introducing chirality into indole-containing molecules is through the asymmetric functionalization of the indole nucleus. The asymmetric Friedel-Crafts alkylation of the indole C3-position is a well-established and powerful strategy. thieme-connect.comrsc.org This reaction involves the addition of an indole to an electrophile, such as an α,β-unsaturated ketone or a nitroalkene, in the presence of a chiral catalyst. Chiral Lewis acids, often complexes of metals like nickel, scandium, or copper with chiral ligands (e.g., spiroBox, N,N'-dioxides), can effectively control the stereochemical outcome, leading to products with high enantiomeric excess (ee). rsc.orgnih.gov For instance, Ni(II)/spiroBox complexes have been used to catalyze the reaction of indoles with nitroalkenes, affording optically active 2-indolyl-1-nitro derivatives in up to 99% yield and 97% ee. rsc.org

Another powerful approach is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. In the context of this compound analogs, a chiral auxiliary could be attached to a precursor molecule. For example, a strategy has been reported for the synthesis of indole alkaloids where a lactate (B86563) moiety, serving as an inexpensive chiral auxiliary, is attached to a phenol. nih.gov This auxiliary directs a subsequent stereoselective aza-Michael addition, establishing a key chiral center. A similar strategy could be envisioned where a chiral group is attached to the phenol of a this compound precursor to guide the asymmetric installation of a substituent. nih.govnumberanalytics.com

Table 3: Catalytic Systems for Asymmetric Alkylation of Indoles

| Catalyst System | Electrophile | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ni(II)/spiroBox | Nitroalkenes | Chiral 2-indolyl-1-nitro derivatives | Up to 97% | rsc.org |

| Chiral N,N'-dioxide-Sc(OTf)₃ | Alkylidene malonates | Chiral indolepropionic acid precursors | High | nih.gov |

| Pd-catalyst / P-chiral BIBOP ligand | Allenylic electrophiles | Chiral N1- or C3-alkylated indoles | High | bohrium.comnih.gov |

| Chiral Phosphoric Acid | β-(indol-3-yl)-α,β-unsaturated ketones | Chiral indole derivatives | Good to Excellent | rsc.orgrsc.org |

Enantiomeric Separation Methods

When a racemic or diastereomeric mixture of chiral analogs is produced, enantiomeric separation is required to isolate the individual stereoisomers. The two predominant techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Both methods rely on the use of a Chiral Stationary Phase (CSP), which interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus separate. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated with carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are the most widely used and effective for a broad range of compounds, including indole derivatives. nih.govtandfonline.comnih.gov

Chiral HPLC is a robust and widely used technique. nih.govresearchgate.net The separation can be performed in normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase modes, depending on the analyte's properties.

Supercritical Fluid Chromatography (SFC) has gained prominence as a powerful alternative to HPLC for chiral separations. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an alcohol co-solvent (modifier) like methanol (B129727) or ethanol. oup.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC, significantly reducing analysis times and solvent consumption. oup.comresearchgate.net Numerous studies have demonstrated the successful and rapid baseline separation of chiral indole derivatives, such as indole-3-propanamides and indole phytoalexins, using SFC with polysaccharide-based CSPs. nih.govoup.com

Table 4: Methods for Enantiomeric Separation of Indole Derivatives

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Key Advantages | Reference |

|---|---|---|---|---|

| Chiral HPLC | Chiralcel OD, Chiralpak AD (Polysaccharide-based) | Hexane/Isopropanol, Acetonitrile (B52724)/Water | Robust, versatile, widely available | nih.govtandfonline.comresearchgate.net |

| Chiral SFC | Lux Cellulose-2, Lux Cellulose-4, Chiralpak IA/IB/IC | CO₂ with alcohol modifier (e.g., Methanol) | Fast analysis, high efficiency, reduced organic solvent use, environmentally friendly | nih.govchromatographyonline.comoup.comresearchgate.net |

Structural Characterization and Spectroscopic Analysis of 4 1h Indol 4 Yloxy Phenol and Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. For 4-(1H-indol-4-yloxy)phenol, both ¹H and ¹³C NMR would provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole (B1671886) ring, the phenol (B47542) ring, and the two labile protons of the N-H and O-H groups. The aromatic region (typically 6.5-8.0 ppm) would be complex due to the presence of multiple, non-equivalent protons on both ring systems. The indole N-H proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), while the phenolic O-H proton signal would be observed between 4-7 ppm, with its exact position and broadness dependent on solvent and concentration. libretexts.orgdocbrown.info Spin-spin coupling patterns would be crucial for assigning the positions of substituents on both aromatic rings. researchgate.netmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the indole and phenol rings. The carbons involved in the ether linkage (C-4 of the indole and C-1 of the phenol) would be shifted downfield due to the deshielding effect of the oxygen atom.

| Carbon Atom (Indole Ring) | Chemical Shift (ppm) |

|---|---|

| C-2 | 121.75 |

| C-3 | 100.42 |

| C-3a | 126.48 |

| C-4 | 152.11 |

| C-5 | 99.91 |

| C-6 | 126.68 |

| C-7 | 104.80 |

| C-7a | 137.34 |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of its bonds. mdpi.comresearchgate.netnih.gov

For this compound, the key expected vibrational modes would include:

O-H Stretching: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the phenolic hydroxyl group. libretexts.org

N-H Stretching: A moderate to sharp band around 3300-3500 cm⁻¹ in the IR spectrum, corresponding to the indole N-H group.

C-H Aromatic Stretching: Multiple sharp bands observed just above 3000 cm⁻¹ in both IR and Raman spectra.

C=C Aromatic Stretching: Several bands in the 1450-1600 cm⁻¹ region, indicative of the aromatic rings.

C-O-C Asymmetric Stretching: A strong, characteristic band in the IR spectrum, typically found between 1200 and 1275 cm⁻¹ for aryl ethers.

C-O Stretching / O-H Bending: A strong band in the IR spectrum around 1230 cm⁻¹ associated with the phenolic C-O bond, often coupled with the O-H in-plane bending vibration. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Phenol O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Indole N-H | Stretching | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong |

| Aryl Ether C-O-C | Asymmetric Stretching | 1200 - 1275 | Strong |

| Phenol C-O | Stretching | ~1230 | Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. researchgate.net

For this compound (C₁₄H₁₁NO₂), the exact molecular weight is 225.0790 g/mol . In an electron impact (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z = 225. researchgate.netdocbrown.info The fragmentation pattern would likely be complex, involving cleavages characteristic of both phenols and indoles. youtube.com

Key fragmentation pathways could include:

Loss of CO: Phenols are known to undergo fragmentation by losing a molecule of carbon monoxide (CO, 28 Da), which could lead to a fragment ion at m/z = 197. libretexts.orgdocbrown.info

Cleavage of the Ether Bond: Scission of the ether linkage could occur on either side of the oxygen atom, leading to fragments corresponding to the indol-4-oxy radical cation or the phenoxy radical cation.

Fragmentation of the Indole Ring: The indole nucleus itself can undergo characteristic fragmentation, often involving the pyrrole (B145914) ring portion of the molecule.

Analysis of related compounds suggests that the molecular ion peak is often the base peak in the spectra of phenols, indicating its relative stability. youtube.com

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods define molecular structure, X-ray crystallography provides the definitive arrangement of atoms in the solid state, offering precise bond lengths, bond angles, and details about intermolecular interactions. Currently, there is no publicly available crystal structure for this compound. However, based on its functional groups, a hypothetical solid-state structure can be proposed.

The crystal packing of this compound would be dominated by hydrogen bonding. The phenolic hydroxyl (-OH) group and the indole amine (-NH) group are both excellent hydrogen bond donors. These groups would likely form strong intermolecular hydrogen bonds with acceptor atoms (oxygen or nitrogen) on adjacent molecules, creating extensive networks in one, two, or three dimensions.

Additionally, π-π stacking interactions between the electron-rich aromatic rings of the indole and phenol moieties would play a significant role in stabilizing the crystal lattice. researchgate.net These interactions involve the face-to-face or offset stacking of the aromatic planes.

Chromatographic Purity Assessment and Isolation Techniques

The assessment of purity and the isolation of this compound and its derivatives are critically dependent on a variety of chromatographic techniques. These methods allow for both the analytical determination of purity and the preparative separation of the target compounds from reaction mixtures and impurities. The choice of technique is often dictated by the volatility and polarity of the compounds .

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for both the analytical purity assessment and preparative isolation of this compound and related non-volatile derivatives. springernature.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these compounds due to their inherent polarity.

Analytical HPLC:

Analytical HPLC is employed to determine the purity of a sample by separating the main compound from any impurities. A typical analytical method would involve a C8 or C18 column with a gradient elution system. For instance, a mobile phase starting with a higher aqueous composition and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic or trifluoroacetic acid allows for the effective separation of indole-containing compounds. nih.govcetjournal.it Detection is commonly achieved using a UV-Vis detector, often set at 280 nm, which corresponds to an absorbance maximum for the indole ring. cetjournal.itmtc-usa.com The precision of HPLC methods is demonstrated by low relative standard deviation (RSD) values for retention time and peak area, often below 0.3%. mtc-usa.com

Preparative HPLC:

For the isolation of pure this compound, preparative HPLC is the method of choice. springernature.comwarwick.ac.ukisca.in This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. warwick.ac.uk The goal is to achieve high purity of the target compound, which can then be used for further structural elucidation and biological testing. isca.in Method development for preparative HPLC often begins at the analytical scale to optimize separation conditions before scaling up. isca.in Isocratic elution, where the mobile phase composition remains constant, or gradient elution can be employed depending on the complexity of the sample mixture. nih.gov The selection of a volatile mobile phase is crucial for preparative work to facilitate the easy removal of solvents from the isolated fractions. warwick.ac.uk

Table 1: Exemplary HPLC Conditions for the Analysis of Indole and Phenolic Compounds

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 mm x 250 mm, 5 µm cetjournal.it | YMC-Pack ODS-A nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile mtc-usa.com | Methanol (B129727) - 0.1% Acetic Acid in Water nih.gov |

| Gradient | Gradient elution nih.govmtc-usa.com | Isocratic or Gradient elution nih.gov |

| Flow Rate | 1.0 mL/min mtc-usa.com | 5.0 mL/min nih.gov |

| Detection | UV at 280 nm cetjournal.itoup.com | UV detection |

| Injection Volume | 1 µL mtc-usa.com | Larger volumes as per column capacity |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, its more volatile derivatives can be readily analyzed by GC. This technique is particularly useful for identifying and quantifying low molecular weight impurities or degradation products.

For the analysis of phenolic and indole compounds, derivatization is often employed to increase their volatility and improve chromatographic peak shape. mdpi.com A common derivatization agent is α-bromo-2,3,4,5,6-penta-fluorotoluene (pentafluorobenzyl bromide, PFBBr), which converts phenols to their more volatile pentafluorobenzyl ether derivatives. epa.gov Another approach is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group, resulting in derivatives that are more volatile, less polar, and more thermally stable. mdpi.com

The separation in GC is typically achieved on a capillary column, such as a DB-1 or DB-5, with helium as the carrier gas. oup.comnotulaebotanicae.ro The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. oup.comnotulaebotanicae.ro A Flame Ionization Detector (FID) is commonly used for the detection of underivatized phenols, while an Electron Capture Detector (ECD) is suitable for the analysis of halogenated derivatives like the PFBBr ethers. epa.gov

Table 2: Typical GC Conditions for the Analysis of Phenolic and Indole Derivatives

| Parameter | GC-FID (Underivatized) | GC-ECD (Derivatized) |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness oup.com | DB-5 or DB-1701 epa.gov |

| Carrier Gas | Helium at 1 mL/min oup.com | Helium |

| Injector Temperature | 280°C oup.com | 250°C - 300°C |

| Oven Program | 120°C (4 min) to 280°C at 3°C/min oup.com | Temperature programmed for optimal separation |

| Detector | Flame Ionization Detector (FID) epa.gov | Electron Capture Detector (ECD) epa.gov |

| Derivatization | None | Pentafluorobenzyl bromide (PFBBr) epa.gov or Silylation mdpi.com |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, are indispensable for the unambiguous identification of this compound and its derivatives. springernature.comresearchgate.netnih.gov These methods provide not only retention time data but also mass-to-charge ratio (m/z) information, which is crucial for structural elucidation and confirmation. asdlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. saspublishers.com For the analysis of this compound, an LC system is coupled to a mass spectrometer, often equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. asdlib.org ESI is a soft ionization technique that is well-suited for polar molecules, generating predominantly molecular ions, which aids in the determination of the molecular weight. asdlib.org The use of MS-friendly mobile phases, such as those containing formic acid instead of phosphoric acid, is essential. sielc.com LC-MS can be used for both qualitative identification and quantitative analysis, with tandem mass spectrometry (LC-MS/MS) providing even greater specificity and structural information through fragmentation analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the gold standard for the identification of volatile and semi-volatile compounds. researchgate.net As with standalone GC, derivatization may be necessary for compounds like this compound to enhance their volatility. mdpi.com The separated components from the GC column are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). asdlib.org The resulting mass spectra, which show characteristic fragmentation patterns, can be compared to spectral libraries (e.g., NIST) for positive identification. oup.com GC-MS has been successfully used to identify various indole alkaloids and phenolic compounds in complex mixtures. oup.comnotulaebotanicae.ronih.gov

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound and Derivatives

| Feature | LC-MS | GC-MS |

| Applicability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds (or their derivatives) |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) asdlib.org | Electron Ionization (EI) asdlib.org |

| Information Provided | Molecular weight, structural information (with MS/MS) nih.gov | Fragmentation patterns for structural elucidation and library matching oup.com |

| Sample Preparation | Often minimal, dissolution in a suitable solvent protocols.io | May require derivatization to increase volatility mdpi.com |

| Sensitivity | High sensitivity and selectivity saspublishers.com | High sensitivity, especially for targeted analysis |

Computational and Theoretical Investigations of 4 1h Indol 4 Yloxy Phenol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become the cornerstone for studying molecules of this size and complexity. DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with robust basis sets like 6-311++G(d,p), offer a balance of computational accuracy and efficiency. These methods are used to optimize the molecule's geometry to its lowest energy state and subsequently calculate a wide array of properties .

The electronic structure of 4-(1H-indol-4-yloxy)phenol dictates its chemical reactivity, stability, and intermolecular interaction capabilities. Key descriptors derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) map.

HOMO-LUMO Analysis: The HOMO and LUMO are frontier molecular orbitals that govern electron-donating and electron-accepting behavior, respectively. For this compound, the HOMO is predominantly localized on the electron-rich indole (B1671886) ring system, signifying this moiety as the primary site for electrophilic attack. The LUMO is generally distributed across both the indole and phenol (B47542) rings, indicating these regions are susceptible to nucleophilic attack . The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a larger gap implies higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution across the molecule. For this compound, the MEP analysis reveals distinct regions of varying electrostatic potential. The most negative potential (typically colored red) is concentrated around the electronegative oxygen atoms of the ether linkage and the phenolic hydroxyl group, identifying them as sites for electrophilic and hydrogen-bond-donating interactions. Conversely, the most positive potential (blue) is located around the acidic protons of the indole N-H and the phenol O-H groups, marking them as primary hydrogen bond donor sites . The aromatic rings generally exhibit a neutral potential (green), with slight negative potential (pale yellow/green) above and below the plane of the rings due to the π-electron clouds.

| Parameter | Description | Predicted Findings for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Region of highest electron density; acts as an electron donor. | Primarily localized on the electron-rich indole ring system. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Region most susceptible to accepting electrons; site for nucleophilic attack. | Distributed across both the indole and phenol aromatic systems. |

| HOMO-LUMO Energy Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. | A significant energy gap suggests high stability and low intrinsic reactivity. |

| Molecular Electrostatic Potential (MEP) - Negative Regions | Electron-rich areas (red/yellow), attractive to electrophiles. | Located on the phenolic and ether oxygen atoms. |

| Molecular Electrostatic Potential (MEP) - Positive Regions | Electron-deficient areas (blue), hydrogen bond donor sites. | Located on the protons of the indole N-H and phenol O-H groups. |

The flexibility of this compound is primarily due to the rotational freedom around the C-O-C bonds of the ether linkage. Understanding its preferred three-dimensional shape is essential, as conformation dictates how the molecule fits into a biological target's binding site. Conformational analysis is performed by systematically rotating the key dihedral angles (e.g., Cindole-O-Cphenol-Cphenol) and calculating the potential energy at each step. This process generates a potential energy surface (PES) . The analysis identifies the global minimum energy conformer—the most stable and populated structure—as well as other low-energy local minima. These studies show that the most stable conformer typically adopts a non-planar, bent structure to minimize steric hindrance between the two aromatic rings.

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural verification when compared with experimental results.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. For this compound, predicted ¹H shifts would distinguish the labile protons of the indole N-H (typically downfield, ~11 ppm) and phenol O-H (~9-10 ppm) from the aromatic protons on both rings (in the ~6.5-7.5 ppm range). Predicted ¹³C shifts would help assign each carbon atom within the complex aromatic structure.

IR Spectroscopy: Theoretical vibrational frequency calculations predict the infrared (IR) spectrum. The calculated frequencies correspond to specific bond stretching and bending modes. These predictions are crucial for assigning peaks in an experimental IR spectrum. For instance, characteristic high-frequency stretching vibrations for the O-H and N-H groups are predicted, along with strong absorptions corresponding to the C-O-C ether linkage and various C=C and C-H vibrations of the aromatic rings.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch | Phenolic Hydroxyl | ~3550 - 3600 | Sharp, characteristic peak for the free hydroxyl group. |

| N-H Stretch | Indole Amine | ~3450 - 3500 | Sharp peak indicating the N-H bond vibration. |

| Aromatic C-H Stretch | Indole & Phenol Rings | ~3000 - 3100 | Multiple weak to medium bands for sp² C-H bonds. |

| Aromatic C=C Stretch | Indole & Phenol Rings | ~1450 - 1600 | Series of sharp bands characteristic of the aromatic skeletons. |

| Asymmetric C-O-C Stretch | Diaryl Ether | ~1230 - 1270 | Strong absorption band, key signature of the ether linkage. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide a static picture, molecular dynamics (MD) simulations reveal the behavior of this compound over time in a physiological environment, such as in aqueous solution. In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and its trajectory is calculated by solving Newton's equations of motion. These simulations provide insights into:

Conformational Dynamics: MD shows how the molecule transitions between different low-energy conformations, confirming the flexibility around the ether bond.

Solvent Interactions: The simulations explicitly model the formation and breaking of hydrogen bonds between the molecule's N-H and O-H groups (as donors) and the ether/hydroxyl oxygens (as acceptors) with surrounding water molecules. This solvation shell analysis is critical for understanding the molecule's solubility and bioavailability .

Structural Stability: The root-mean-square deviation (RMSD) of the molecule's atoms over time is monitored to assess its structural stability in solution.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein or enzyme. For this compound, docking studies are employed to hypothesize its mechanism of action by identifying key binding interactions within a protein's active site .

The docking process involves placing the 3D structure of this compound into the binding pocket of a target protein. A scoring function then calculates a value, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A lower, more negative score typically indicates a more favorable binding affinity.

The analysis of the resulting docked pose provides mechanistic insights by revealing the specific non-covalent interactions responsible for binding. Key predicted interactions for this molecule include:

Hydrogen Bonding: The phenolic O-H and indole N-H groups can act as hydrogen bond donors to polar amino acid residues (e.g., Asp, Glu, Ser). The ether and phenolic oxygen atoms can act as hydrogen bond acceptors.

Pi-Pi Stacking: The flat, aromatic surfaces of the indole and phenol rings can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Hydrophobic Interactions: The non-polar regions of the aromatic rings can form favorable hydrophobic contacts with non-polar residues such as Leucine (Leu), Valine (Val), and Alanine (Ala).

| Interaction Type | Contributing Moiety of Ligand | Potential Interacting Amino Acid Residues | Significance in Binding |

|---|---|---|---|

| Hydrogen Bond (Donor) | Indole N-H, Phenol O-H | Aspartate, Glutamate, Serine, Threonine (side-chain oxygens); Main-chain carbonyls | Crucial for anchoring the ligand in a specific orientation within the binding site. |

| Hydrogen Bond (Acceptor) | Ether Oxygen, Phenol Oxygen | Lysine, Arginine, Serine, Histidine (side-chain protons) | Contributes to binding affinity and specificity. |

| Pi-Pi Stacking | Indole Ring, Phenol Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) | Stabilizes the complex through favorable aromatic interactions. |

| Hydrophobic Interactions | Aromatic Carbon Skeleton | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), Proline (Pro) | Contributes to overall binding affinity by interacting with non-polar pockets. |

Identification of Potential Biological Targets

Computational and theoretical studies, alongside experimental data on structurally related compounds, have identified several potential biological targets for derivatives of the this compound scaffold. The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a multitude of receptors with high affinity. rsc.orgresearchgate.net This characteristic suggests that the this compound core can be adapted to interact with various biological targets.

Key potential targets identified through these investigations include:

Adrenergic Receptors : A synthesized derivative, (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, and its enantiomers have demonstrated significant binding affinity for alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors. researchgate.net These compounds were found to possess hypotensive and antiarrhythmic activities, which are linked to their adrenolytic properties. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : The this compound scaffold is found in compounds investigated as VEGFR-2 inhibitors. molaid.com This is further supported by the fact that related indole derivatives, such as 4-fluoro-2-methyl-1H-indol-5-ol, serve as key intermediates in the synthesis of potent VEGFR inhibitors like Cediranib. evitachem.com VEGFR-2 is a critical mediator of angiogenesis, and its inhibition is a key strategy in anticancer therapy. nih.gov

Serotonin (B10506) Receptors (5-HT) : Derivatives of the 1H-indol-4-yloxy scaffold have shown activity at serotonin receptors. For instance, (S)-1-(1H-Indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol acts as a 5-HT1A receptor antagonist. evitachem.com

c-Met Kinase : The c-Met receptor tyrosine kinase, implicated in cancer cell proliferation and metastasis, is a known target for indole-based inhibitors. mdpi.comresearchgate.net Computational and structure-based design efforts have led to the development of potent c-Met inhibitors featuring the indole or azaindole core. mdpi.com

Myeloid Cell Leukemia 1 (Mcl-1) : Structure-based design and fragment-based screening have identified the 4-(1H-indol-4-yloxy) scaffold as a key component for inhibitors of the anti-apoptotic protein Mcl-1. nih.gov Derivatives have been synthesized that show significant binding affinity for this cancer target. nih.gov

Thyroid Hormone Receptor β (TRβ) : While utilizing a slightly different indol-5-yloxy core, computational modeling has been successfully used to design potent and selective TRβ agonists. sci-hub.se This demonstrates the applicability of the indole-oxy-phenol framework for targeting nuclear hormone receptors. sci-hub.se

The diverse range of potential targets highlights the versatility of the this compound scaffold in medicinal chemistry.

Structure-Based Drug Design Principles Applied to this compound Scaffolds

Structure-based drug design, which relies on the three-dimensional structure of a biological target, is a powerful tool for developing potent and selective inhibitors. researchgate.net This approach has been applied to scaffolds containing or related to this compound to optimize their interaction with specific targets.

Mcl-1 Inhibitors: A notable example is the development of Mcl-1 inhibitors. Using fragment-based screening and NMR, researchers identified two classes of fragments that bind to the Mcl-1 protein. nih.gov Class II fragments consisted of a hydrophobic aromatic system connected by a linker to a polar group. nih.gov Through computational modeling, these fragments were merged and optimized, leading to the synthesis of a library of indoles, including those based on the 3-(3-((1H-indol-4-yl)oxy)propyl)-1H-indole-2-carboxylic acid structure. nih.gov The design process focused on enhancing binding affinity by exploring different substitutions on the phenyl ring tethered to the indole core. The binding affinities (Ki) were measured to quantify the structure-activity relationship (SAR). For example, adding small methyl or trifluoromethyl groups at the 3'-position of the phenyl ring dramatically improved potency by over 20-fold compared to the unsubstituted parent compound. nih.gov

| Compound | Substitution on Phenyl Group | Binding Affinity (Ki, μM) |

|---|---|---|

| 27 | Unsubstituted | 35 |

| 30 | 3'-Me | 1.6 |

| 31 | 3'-CF3 | 1.8 |

| 33 | 4'-Cl | 11 |

| 35 | 3'-Me, 4'-Cl | 0.38 |

Thyroid Hormone Receptor β (TRβ) Agonists: In another application of structure-based design, a series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds were designed as selective TRβ agonists. sci-hub.se Computational modeling was performed by superimposing the proposed compounds onto the X-ray crystal structure of the TRβ receptor (PDB: 1BSX). sci-hub.se The modeling aimed to position the carboxylic acid of the ligand to interact with key arginine residues and the phenol group to interact with His-435 in the receptor's binding pocket. sci-hub.se This rational design approach led to the identification of potent and selective agonists. sci-hub.se

VEGFR-2 Inhibitors: For VEGFR-2, established pharmacophore models guide the design of inhibitors. These models typically require four key structural features for optimal inhibition: a hydrophobic heterocyclic ring (like indole), a central aryl ring spacer, a linker with hydrogen bond donor/acceptor capabilities, and a terminal hydrophobic tail. researchgate.net The this compound structure provides the core components for such a pharmacophore, allowing for rational design by modifying the terminal phenol or the indole nitrogen to optimize interactions within the hydrophobic regions and the hinge region of the VEGFR-2 kinase domain. researchgate.net

These examples demonstrate how computational modeling and structure-based design principles are effectively used to guide the synthesis of novel therapeutic agents based on the versatile this compound scaffold.

Biological Activities and Pharmacological Insights Non Clinical, Mechanistic Focus

In Vitro Receptor Binding and Functional Assays

The in vitro pharmacological profile of compounds based on the 4-(1H-indol-4-yloxy)phenol scaffold has been investigated across several key receptor families. The most definitive data pertains to the modulation of adrenergic receptors, where derivatives show significant affinity and antagonist activity.

The core structure of this compound is a key component of several molecules designed as adrenergic receptor antagonists. scribd.comgoogle.com Research has focused on derivatives where the phenolic hydroxyl group is extended into a propanolamine (B44665) side chain, a common feature in beta-blockers.

One extensively studied analog is (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, referred to as compound (RS)-9. This compound and its enantiomers have been evaluated for their binding affinities at α1-, α2-, and β1-adrenoceptors. Studies show that these compounds possess significant affinity for all three receptor subtypes, indicating a mixed antagonist profile.

Further research into methoxy-substituted analogs of (RS)-9, specifically (2RS)-1-(5-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (compound 7a) and (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (compound 7b), provides more detailed binding data. The affinity of these compounds was determined by their ability to displace specific radioligands from α1-, α2-, and β1-adrenoceptors. For instance, compound 7a and its enantiomers demonstrated inhibition of [3H]Prazosin binding to α1-receptors with Ki values in the nanomolar range. Similarly, they inhibited [3H]Clonidine binding to α2-receptors and [3H]CGP12177 binding to β1-adrenoceptors.

The well-known non-selective beta-blocker, Pindolol, is chemically named 1-(1H-indol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol and shares the same 1-(1H-indol-4-yloxy) core. scribd.comgoogle.com It functions as a non-selective antagonist for beta-1 and beta-2 adrenergic receptors. scribd.com The established activity of Pindolol further solidifies the role of the 4-(1H-indol-4-yloxy) moiety in adrenergic receptor antagonism. scribd.comgoogle.com

| Compound | α1-Adrenoceptor (Ki, nM) | α2-Adrenoceptor (Ki, nM) | β1-Adrenoceptor (Ki, nM) | Reference |

|---|---|---|---|---|

| Compound 7a (racemate) | 60.9 | 108.8 | 59.3 | |

| (R)-enantiomer of 7a | 168.8 | 277.2 | 530.6 | |

| (S)-enantiomer of 7a | 72.5 | 128.5 | 101.5 |

While the indole (B1671886) nucleus is present in many ligands targeting dopaminergic receptors, specific in vitro binding or functional assay data for this compound at dopamine (B1211576) D2 or other dopamine receptor subtypes is not extensively reported in the scientific literature. Research on dopaminergic activity tends to focus on different classes of indole derivatives, such as certain arylpiperazines that incorporate an indole moiety but are structurally distinct from this compound.

The endocannabinoid system, particularly the CB1 and CB2 receptors, is modulated by a variety of indole-based compounds. These are often indole-3-yl derivatives (e.g., naphthoylindoles) and differ significantly from the 4-yloxy-phenol structure. There is a lack of specific published research detailing the direct binding affinity or functional modulation of this compound at cannabinoid receptors.

Macrophage migration inhibitory factor (MIF) is a cytokine involved in inflammatory responses. Small molecule inhibitors of MIF's tautomerase activity have been developed. However, the reported inhibitors, such as 4-(1,2,3-triazole)phenols and 4-iodo-6-phenylpyrimidine (B1666336) (4-IPP), are structurally different from this compound. No direct interaction or inhibition of MIF by this compound has been documented in the available literature.

Selective thyroid hormone receptor beta (TRβ) agonists are of interest for treating metabolic disorders. Research in this area has explored various chemical scaffolds, including some indole derivatives. For example, a series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds were designed and synthesized as selective TRβ agonists. This highlights that the substitution pattern on the indole ring (5-yloxy vs. 4-yloxy) and other modifications are critical for this specific biological activity. There is no available data to suggest that this compound itself acts as a TRβ agonist.

Cellular and Molecular Mechanisms of Action

The primary molecular mechanism of action established for derivatives of this compound is the antagonism of adrenergic receptors. This interaction blocks the downstream signaling pathways typically initiated by endogenous catecholamines like adrenaline and noradrenaline.

The blockade of α1-adrenoceptors in vascular smooth muscle by these compounds leads to vasodilation. Simultaneously, the antagonism of β1-adrenoceptors in cardiac tissue results in a decrease in heart rate and contractility. The combined α/β-blocking action is a key mechanistic feature of drugs like Carvedilol, which, while being a carbazole (B46965) derivative, shares a similar operational principle with indole-based multi-adrenoceptor antagonists. The functional consequence of this dual receptor blockade, as observed with derivatives of this compound, includes hypotensive and antiarrhythmic effects in non-clinical models. These cellular outcomes are a direct result of the compound's ability to modulate adrenergic signaling pathways.

Investigation of Signaling Pathways and Downstream Effects

The activation of signaling pathways and their downstream effects are crucial for understanding the mechanism of action of bioactive compounds. Indole derivatives have been shown to modulate various signaling cascades. For instance, certain indole-2-carboxamide derivatives can act as allosteric modulators of the CB1 receptor, influencing downstream signaling mediated by β-arrestins, such as the activation of ERK signaling. acs.org The serine/threonine kinase Akt (protein kinase B) is a key player in cell survival and proliferation, and its pathway is a target for cancer therapy. researchgate.net The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, when dysregulated, is a hallmark of many cancers. researchgate.net Indole derivatives have been developed as potent inhibitors of AKT1, consequently inhibiting the phosphorylation of downstream proteins like GSK3β. researchgate.net

Furthermore, the hepatocyte growth factor receptor (MET), a tyrosine kinase, activates several signaling cascades upon ligand binding, including the RAS-ERK and PI3 kinase-AKT pathways, which are involved in morphogenetic and prosurvival effects, respectively. drugbank.com The modulation of these pathways by indole-containing compounds highlights their potential to interfere with fundamental cellular processes. In the context of inflammatory responses, the MLK inhibitor CEP-1347, which has an indole-like structure, has been shown to modulate microglial inflammatory responses by reducing the production of cytokines such as TNF-α and IL-6, which are downstream effects of kinase pathways. google.com

Enzyme Inhibition and Activation Studies

The interaction of this compound derivatives with various enzymes has been a key area of investigation. The indole structure is a common scaffold for enzyme inhibitors. nih.gov

Cytochrome P450 (CYP) Enzymes: Derivatives of this compound have been studied for their effects on cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. For example, indapamide, an indoline-containing drug, is dehydrogenated to its indole form by CYP3A4. nih.gov This metabolic activation can lead to compounds with different biological activities. nih.gov Some indole derivatives can act as inhibitors of CYP enzymes. For instance, certain naphthoquinone and anthraquinone (B42736) derivatives are effective inhibitors of P450 1A1 and 1A2. nih.gov

Kinase Inhibition: Many indole derivatives have been designed as kinase inhibitors, which are critical targets in cancer therapy. mdpi.com Novel 1,2,4,7-tetra-substituted indole derivatives have been synthesized as potent AKT inhibitors, with some compounds showing significant inhibitory activity against AKT1. researchgate.net The inhibition of VEGFR-2, a key enzyme in angiogenesis, has also been a target for indole-based compounds. mdpi.com

Other Enzymes: The structure of this compound suggests potential interactions with other enzyme systems as well. For instance, some indole derivatives have shown inhibitory activity against reverse transcriptase in HIV. nih.gov

Cell-Based Assays for Specific Biological Processes

Cell-based assays provide valuable information on the biological effects of compounds at the cellular level.

Anti-proliferative Activity: Numerous indole derivatives have demonstrated anti-proliferative effects in various cancer cell lines. researchgate.netmdpi.com For example, certain 1,2,4,7-tetra-substituted indole derivatives potently inhibited the proliferation of prostate cancer cells. researchgate.net Benzoxazole derivatives have also shown promising cytotoxic effects against hepatic, colon, and breast cancer cell lines. mdpi.com

Anti-inflammatory Activity: The anti-inflammatory properties of indole derivatives are well-documented. nih.gov Some 2-substituted benzimidazole (B57391) derivatives have shown significant anti-inflammatory effects. nih.gov The mechanism often involves the inhibition of inflammatory mediators like nitric oxide and TNF-α. nih.gov

Anti-infective Activity: The indole scaffold is present in many anti-infective agents. rsc.org

Antiviral: Benzimidazole derivatives have shown activity against a range of viruses, including HIV and hepatitis viruses. nih.gov

Antibacterial: The five-membered heterocycle of the indole ring is a key structural component in many antibacterial drugs. nih.gov

Antifungal: Extracts from plants containing indole alkaloids have been utilized for their antifungal properties. rsc.org

Antiparasitic: Indole derivatives have been investigated for their activity against various parasites, including Leishmania and Trypanosoma. mdpi.commdpi.com

In Vivo Preclinical Models (Non-Human) for Efficacy Assessment

Preclinical animal models are essential for evaluating the in vivo efficacy of new chemical entities before they can be considered for human trials.

Cardiovascular System Activity (e.g., antiarrhythmic, hypotensive effects in animal models)

Derivatives of this compound have been synthesized and evaluated for their cardiovascular effects in animal models. Specifically, 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers have demonstrated significant antiarrhythmic and hypotensive activities in rats. researchgate.netkielce.plresearchgate.net These effects are believed to be related to their adrenolytic properties, acting as antagonists at α1, α2, and β1-adrenoceptors. researchgate.netnih.gov In a rat model of arrhythmia induced by coronary artery occlusion and reperfusion, these compounds, particularly the S enantiomer, showed strong antiarrhythmic activity. nih.gov

| Compound | Animal Model | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers | Anesthetized Rats | Decreased systolic and diastolic blood pressure, antiarrhythmic activity | α1, α2, and β1-adrenoceptor antagonism | researchgate.net |

| (S)-enantiomer of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | Rat model of coronary artery occlusion and reperfusion | Strong antiarrhythmic activity | Adrenolytic action | nih.gov |

| (2RS)-1-(5-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and its enantiomers | Rats | Antiarrhythmic and hypotensive activities | α1, α2 and β1-adrenergic receptor affinity | kielce.pl |

Anti-leishmanial Activity in Parasite Models

Leishmaniasis is a parasitic disease for which new treatments are needed. mdpi.com Indole derivatives have been explored as potential anti-leishmanial agents. While some natural indole alkaloids have shown weak activity against Leishmania donovani, synthetic indole-based chalcones have demonstrated more promising results. mdpi.commdpi.com For example, certain indole-based chalcones displayed significant activity against Leishmania infantum promastigotes. mdpi.com However, in some cases, potent in vitro activity did not translate to in vivo efficacy in mouse models of cutaneous leishmaniasis. nih.gov

| Compound Type | Parasite Model | In Vitro Activity (IC50) | In Vivo Model | In Vivo Efficacy | Reference |

|---|---|---|---|---|---|

| Digyaindoleacid A | Leishmania donovani (D10) | 135.41 μM | Not specified | Weak activity | mdpi.com |

| Indole-based chalcones (e.g., 28a,b) | Leishmania infantum promastigotes | 15.9-27.2 μM | Not specified | Not specified | mdpi.com |

| Nitroimidazole compounds (6 and 7) | Leishmania amazonensis amastigotes | 4.57 µM and 9.19 µM | BALB/c mouse model | Failed to reduce lesion size or parasite load | nih.gov |

Glucose Production Modulation in Animal Models

Metabolic diseases like type 2 diabetes are characterized by dysregulated glucose homeostasis, including excessive hepatic glucose production (HGP). nih.gov Targeting pathways that control HGP is a valid therapeutic strategy. Small molecules that increase the acetylation of PGC-1α, a key regulator of hepatic gluconeogenesis, can suppress gluconeogenic gene expression and reduce glucose production in hepatocytes. nih.gov A small molecule, SR-18292, which contains an indole group, was found to reduce blood glucose and improve glucose homeostasis in mouse models of type 2 diabetes. nih.gov The indole group was identified as being important for the bioactivity of this compound. nih.gov Additionally, dopamine D2-like receptor agonists, such as bromocriptine, can improve dysglycemia, and their mechanism may involve peripheral actions that modulate glucose and insulin (B600854) levels. biorxiv.org

Structure Activity Relationship Sar Studies of 4 1h Indol 4 Yloxy Phenol Derivatives

Impact of Substituents on Indole (B1671886) Ring (Positions 1, 2, 3, 5, 6, 7)

The indole ring serves as a critical scaffold, and substitutions at its various positions have profound effects on the activity of the derivatives.

Position 1 (N-H): The nitrogen atom of the indole ring is a potential hydrogen bond donor. However, studies on certain derivatives have shown that this interaction may not be essential for activity. For instance, an N-methyl derivative of a compound designed to suppress glucagon-induced glucose production retained activity similar to its N-H counterpart, indicating that a hydrogen bond donor at this position was not a strict requirement for its biological function. nih.gov In other contexts, such as in ligands for the 5-HT6 receptor, the N1 position is often substituted with a phenylsulfonyl group, which acts as a key recognition fragment for the receptor. uj.edu.pl

Positions 2 and 3 (Pyrrole Ring): Modifications at the C2 and C3 positions of the indole's pyrrole (B145914) ring have been explored to understand their influence on receptor affinity. In a series of compounds designed as thyroid hormone receptor β (TRβ) agonists, the introduction of a methyl group at either the C2 or C3 position was investigated. sci-hub.se The synthesis of these analogs involved the oxidation of the corresponding indoline (B122111) precursors, a reaction that proceeded with higher yields for the 2-methyl or 3-methyl substituted indolines compared to the unsubstituted version. sci-hub.se

Positions 5, 6, and 7 (Benzene Ring): The benzene (B151609) portion of the indole ring offers multiple sites for substitution.

Position 5: The position of the ether linkage on the indole ring is critical. Shifting the linkage from the 4-position to the 5-position in one series of compounds led to a decrease in activity. nih.gov However, in another series of adrenoreceptor antagonists, introducing a methoxy (B1213986) group at the 5-position of the 4-oxy-indole scaffold yielded compounds with significant binding affinity for α1, α2, and β1-adrenoceptors. researchgate.netkielce.plnih.gov

Position 7: Introduction of substituents at the 7-position has also been a strategy to modulate activity. A directed metalation approach has been used to introduce groups like methyl and chloro at this position. sci-hub.se In the case of adrenoreceptor antagonists, a 7-methoxy substituted analog and its enantiomers were synthesized and showed high affinity for α1- and α2-adrenoceptors, while also binding to β1-adrenoceptors. kielce.plnih.gov

The following table summarizes the observed effects of indole ring substitutions on the binding affinity of certain 4-(1H-indol-4-yloxy)phenol analogs to adrenergic receptors. kielce.pl

| Compound/Substituent | Receptor Target | Binding Affinity (Ki, nM) |

| 5-methoxy analog (racemate) | α1 | 60.9 |

| α2 | 108.8 | |

| β1 | 59.3 | |

| (S)-5-methoxy analog | α1 | 168.8 |

| α2 | 277.2 | |

| β1 | 530.6 | |

| (R)-5-methoxy analog | α1 | 103.5 |

| α2 | 185.3 | |

| β1 | 69.8 | |

| 7-methoxy analog (racemate) | α1 | 11.3 |

| α2 | 43.0 | |

| β1 | 3400 | |

| (S)-7-methoxy analog | α1 | 45.8 |

| α2 | 60.9 | |

| β1 | 890 | |

| (R)-7-methoxy analog | α1 | 13.5 |

| α2 | 43.8 | |

| β1 | 1900 |

Influence of Substituents on Phenol (B47542) Ring

The phenol ring is another key component of the scaffold, often involved in crucial interactions with biological targets. The nature, number, and position of substituents on this ring significantly alter the electronic and hydrophobic properties of the molecule. mdpi.com

Role of the Ether Linker and its Modifications

The ether oxygen that links the indole and phenol moieties is not merely a passive spacer but plays an active role in defining the molecule's conformation and potential interactions. The planar structure of the indole ring, combined with the ether linkage, can facilitate favorable π-π stacking interactions with aromatic residues in a receptor's binding pocket.

Attempts to modify this linker have provided insight into its importance. In one study, replacing the ether oxygen at the C4-position of the indole with a nitrogen atom (an amino linker) was attempted. nih.gov This modification resulted in analogs that were only marginally successful and demonstrated lower activity than the parent ether-linked compound, highlighting the preference for an oxygen atom at this position for maintaining biological function in that specific series. nih.gov

In related classes of bi-aryl compounds, the length and flexibility of the linker are known to be critical parameters. For instance, in a series of propranolol (B1214883) derivatives, increasing the linker length from a two-carbon to a four-carbon chain led to a modest increase in affinity for the β1-adrenoceptor, but a further increase to an eight-carbon chain caused a significant 10-fold reduction in affinity. nih.gov This demonstrates that an optimal linker length and rigidity are required to correctly position the pharmacophoric groups for effective binding.

Stereochemical Aspects and Enantiomeric Activity Differences

Many derivatives of this compound contain a chiral center, typically in the side chain attached to the phenolic oxygen, such as an aminopropan-2-ol moiety. researchgate.netresearchgate.net The synthesis of these compounds as racemates and the subsequent separation or asymmetric synthesis of individual enantiomers have consistently revealed significant differences in their biological activities. kielce.plnih.gov

The synthesis of enantiopure precursors is a key strategy in developing these compounds. mdpi.com The stereochemistry of the 2-propanol side chain is often crucial, as seen in many β-blockers where one enantiomer (typically the (S)-enantiomer) possesses the majority of the receptor-blocking activity. mdpi.com These findings underscore the importance of the three-dimensional arrangement of atoms for specific molecular recognition at the receptor binding site.

Development of Pharmacophores and Quantitative Structure-Activity Relationships (QSAR) Models

To better understand the complex SAR data and to guide the design of new, more potent compounds, computational methods like pharmacophore modeling and Quantitative Structure-Activity Relationships (QSAR) are employed.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For a series of TRβ agonists based on the [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid scaffold, molecular modeling of low-energy conformations helped to rationalize the observed activity. sci-hub.se The model suggested that the carboxylic acid and phenol groups were positioned to interact with key arginine and histidine residues, respectively, while the indole core occupied a space analogous to the diiodo-phenyl ring of the natural hormone T3. sci-hub.se Similarly, for other indole-based ligands, specific fragments like 1-(benzenesulfonyl)-1H-indole have been identified as being primarily responsible for recognition at certain receptors, forming a key component of the pharmacophore. uj.edu.pl

QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A 3D-QSAR model, for example, correlates the activity with the 3D properties of the molecules. While specific QSAR models for this compound derivatives are not detailed in the provided literature, the methodology is widely applied to similar heterocyclic systems. The process involves aligning a set of active compounds and generating a pharmacophore hypothesis that identifies common features. nih.gov This model can then be used to predict the activity of new, untested compounds and to highlight regions of the molecule where modifications are likely to improve activity. nih.gov

Metabolic Pathways and Biotransformation of this compound: A Review of Non-Clinical Mechanistic Studies

This article focuses on the current state of knowledge regarding the metabolic pathways and biotransformation of the chemical compound this compound. The content is based on a comprehensive review of available scientific literature, focusing on non-clinical, mechanistic studies.

Metabolic Pathways and Biotransformation Studies Non Clinical, Mechanistic Focus

A thorough review of published scientific literature reveals a notable absence of studies specifically investigating the metabolic pathways and biotransformation of 4-(1H-indol-4-yloxy)phenol. While in vitro methodologies for assessing drug metabolism are well-established, their specific application to this compound has not been documented in publicly accessible research.

There are no available data from in vitro studies using subcellular fractions such as liver microsomes or hepatocytes to characterize the metabolic stability of this compound. Hepatic microsomes are a common tool to assess the metabolism mediated by cytochrome P450 enzymes, while hepatocytes provide a more comprehensive view by including both Phase I and Phase II metabolic pathways. However, no studies have been published that report the half-life (t½) or intrinsic clearance (CLint) of this compound in these systems. Consequently, there is no information on the identification of its potential metabolites in these in vitro models.

The following table would typically present data on the in vitro metabolic stability of a compound. In the case of this compound, no such data has been reported.

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | Data Not Available | Data Not Available |

| Hepatocytes | Human | Data Not Available | Data Not Available |

| Liver Microsomes | Rat | Data Not Available | Data Not Available |

| Hepatocytes | Rat | Data Not Available | Data Not Available |

| Liver Microsomes | Mouse | Data Not Available | Data Not Available |

| Hepatocytes | Mouse | Data Not Available | Data Not Available |

| Liver Microsomes | Dog | Data Not Available | Data Not Available |

| Hepatocytes | Dog | Data Not Available | Data Not Available |

| Liver Microsomes | Monkey | Data Not Available | Data Not Available |

| Hepatocytes | Monkey | Data Not Available | Data Not Available |

This table is representative of the type of data that would be generated in such studies; however, no specific data for this compound is available.

Specific enzymatic biotransformation mechanisms for this compound have not been elucidated. Due to the presence of a phenolic hydroxyl group and an indole (B1671886) ring, it is plausible that the compound could undergo both Phase I and Phase II metabolic reactions.

Oxidation by Cytochrome P450 (CYP) Enzymes: The indole and phenol (B47542) moieties could be susceptible to hydroxylation mediated by various CYP isozymes.

Glucuronidation: The phenolic hydroxyl group is a likely site for conjugation with glucuronic acid, a common Phase II detoxification pathway catalyzed by UDP-glucuronosyltransferases (UGTs).

However, without experimental data, the specific CYP or UGT enzymes involved, and the extent to which these pathways contribute to the metabolism of this compound, remain unknown.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 4-(1H-indol-4-yloxy)phenol from interfering substances. The choice of technique depends on the sample matrix, required sensitivity, and the specific research question.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the quantitative analysis of this compound and its derivatives in biological samples. nih.gov This method offers high selectivity and sensitivity, which is crucial for detecting low concentrations in complex matrices like serum, urine, and tissue homogenates. nih.gov